but-2-ynedinitrile

Catalog No.
S1514146
CAS No.
1071-98-3
M.F
C4N2
M. Wt
76.06 g/mol
Availability
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but-2-ynedinitrile

CAS Number

1071-98-3

Product Name

but-2-ynedinitrile

IUPAC Name

but-2-ynedinitrile

Molecular Formula

C4N2

Molecular Weight

76.06 g/mol

InChI

InChI=1S/C4N2/c5-3-1-2-4-6

InChI Key

ZEHZNAXXOOYTJM-UHFFFAOYSA-N

SMILES

C(#CC#N)C#N

Synonyms

but-2-ynedinitrile

Canonical SMILES

C(#CC#N)C#N

But-2-ynedinitrile, commonly known as dicyanoacetylene, is a chemical compound with the molecular formula C4N2\text{C}_4\text{N}_2. It has a linear structure represented as NCCCCN\text{N}\equiv \text{C}-\text{C}\equiv \text{C}-\text{C}\equiv \text{N}, which consists of alternating triple and single bonds between carbon and nitrogen atoms. This compound can be viewed as acetylene where the two hydrogen atoms are replaced by cyanide groups. At room temperature, but-2-ynedinitrile is a clear, volatile liquid known for its high endothermic heat of formation, allowing it to combust in oxygen with a bright blue-white flame at temperatures exceeding 5,260 K (4,990 °C) .

  • Oxidation: It acts as a strong oxidizing agent, reacting with reducing agents to produce highly reactive intermediates.
  • Diels-Alder Reactions: The electron-withdrawing nature of the cyanide groups makes but-2-ynedinitrile a powerful dienophile, facilitating Diels-Alder reactions with less reactive dienes.
  • Combustion: When burned in oxygen, it produces a bright blue-white flame and can reach extremely high temperatures .

Research on the biological activity of but-2-ynedinitrile indicates that it exhibits toxicity. Studies have shown that it can cause convulsions and respiratory issues in various organisms. For instance, the lethal dose for mice is approximately 526 mg/kg when administered orally. Additionally, it has been observed to induce somnolence and respiratory depression in rats . Its potential hazards necessitate careful handling due to its explosive nature and toxic fumes emitted upon decomposition.

Several methods are employed for synthesizing but-2-ynedinitrile:

  • Graphite and Nitrogen Gas Method: By passing nitrogen gas over heated graphite at temperatures ranging from 2,673 to 3,000 K, but-2-ynedinitrile can be produced.
  • Dihaloacetylene and Cyanide Salt Reaction: This method involves reacting a dihaloacetylene compound with a cyanide salt to yield but-2-ynedinitrile.
  • Dehydration of Acetylene Dicarboxyamide: Using phosphorus pentoxide for dehydration can also produce this compound, although yields may vary .

But-2-ynedinitrile has several notable applications:

  • Astrochemistry: It is used to simulate conditions found in interstellar space and study the formation of complex organic molecules.
  • Polymerization: Under high pressure, it can polymerize to form extended carbon-nitrogen solids with unique structural properties.
  • Organic Synthesis: It serves as a valuable reagent in cycloaddition reactions and the synthesis of organometallic compounds .

Interaction studies have primarily focused on the reactivity of but-2-ynedinitrile with various chemical agents. Its strong oxidizing properties allow it to interact effectively with reducing agents, leading to the formation of reactive intermediates. Furthermore, its role as a dienophile in Diels-Alder reactions highlights its utility in organic synthesis .

But-2-ynedinitrile shares similarities with several other compounds containing carbon and nitrogen. Here are some notable comparisons:

CompoundFormulaStructure TypeUnique Features
CyanogenNCCN\text{N}\equiv \text{C}-\text{C}\equiv \text{N}LinearSimpler structure; only two carbon atoms; less reactive.
DiacetyleneHCCCCH\text{H}-\text{C}\equiv \text{C}-\text{C}\equiv \text{C}-\text{H}LinearLacks cyanide groups; less reactive in certain reactions.
CyanoacetyleneHCCCN\text{H}-\text{C}\equiv \text{C}-\text{C}\equiv \text{N}LinearContains one cyanide group; less reactive than but-2-ynedinitrile.

The unique structure of but-2-ynedinitrile, characterized by its dual cyanide functionalities and high reactivity, distinguishes it from these similar compounds. Its applications in astrochemistry and organic synthesis further emphasize its importance in scientific research .

Linear Molecular Geometry and Symmetry Considerations

but-2-ynedinitrile, with the molecular formula C₄N₂ and systematic name but-2-ynedinitrile, exhibits a strictly linear molecular geometry characterized by the structural formula N≡C−C≡C−C≡N [1] [8]. This compound, also known as dicyanoacetylene or carbon subnitride, possesses a molecular weight of 76.06 g/mol and maintains perfect linearity throughout its carbon-nitrogen framework [2] [11].

The molecular architecture of but-2-ynedinitrile demonstrates exceptional structural regularity with alternating triple and single covalent bonds [3] [8]. The compound can be conceptualized as acetylene where both hydrogen atoms have been systematically replaced by cyanide groups, resulting in a highly unsaturated linear chain [8] [11]. This structural arrangement creates a molecule with a total linear extent of approximately 6.33 Ångströms, making it one of the most extended small organic molecules [28].

The symmetry properties of but-2-ynedinitrile conform to the D∞h point group, which is characteristic of centrosymmetric linear molecules [8] [23] [33]. This point group encompasses an infinite number of symmetry operations including: the principal rotation axis C∞ along the molecular axis, infinite perpendicular C₂ rotation axes, infinite vertical mirror planes σᵥ containing the molecular axis, a horizontal mirror plane σₕ perpendicular to the molecular axis, and an inversion center i located at the midpoint of the central C-C bond [23] [28] [33].

Structural ParameterValueReference
Molecular GeometryLinear [8] [28] [33]
Point Group SymmetryD∞h [8] [23] [33]
C≡N Bond Length (Å)1.161 [28]
C≡C Bond Length (Å)1.198 [28]
C-C Bond Length (Å)1.367 [28]
Total Molecular Length (Å)~6.33 [28]

The centrosymmetric nature of but-2-ynedinitrile results in a zero dipole moment, despite the presence of highly polar C≡N groups at the molecular termini [8] [33]. This symmetry-imposed cancellation of dipole moments has significant implications for the molecule's spectroscopic properties and intermolecular interactions [33]. The D∞h symmetry also dictates strict selection rules for vibrational and electronic transitions, making the molecule undetectable by rotational microwave spectroscopy due to the absence of a permanent dipole moment [8] [30].

The bond lengths within but-2-ynedinitrile reflect the electronic structure and bonding characteristics of the linear framework [28]. The C≡N triple bonds measure 1.161 Å, which is consistent with typical nitrile bond distances in organic compounds [28] [36]. The central C≡C triple bond exhibits a length of 1.198 Å, slightly longer than the standard acetylene C≡C bond due to the electron-withdrawing influence of the terminal cyanide groups [28]. The connecting C-C single bonds span 1.367 Å, representing a shortened single bond distance attributable to partial double bond character arising from extended conjugation throughout the linear system [28].

Electronic Structure Analysis via Computational Quantum Chemistry

The electronic structure of but-2-ynedinitrile has been extensively investigated through various computational quantum chemistry methodologies, providing detailed insights into its molecular orbital composition and electronic properties [16] [18] [21]. The ground electronic state corresponds to a closed-shell singlet configuration with all electrons paired in bonding and non-bonding molecular orbitals [16] [28].

High-level ab initio calculations utilizing coupled cluster methods with single, double, and perturbative triple excitations, specifically CCSD(T), combined with augmented correlation-consistent polarized valence triple-zeta basis sets (aug-cc-pVTZ), have been employed to characterize the electronic structure with exceptional accuracy [16] [21]. These calculations reveal that the molecular orbital arrangement follows the sequence: ...2σᵤ² 3σᵍ² 1πᵤ⁴ 1πᵍ⁴ 3σᵤ² 4σᵍ², where the highest occupied molecular orbital corresponds to the 4σᵍ symmetry [16] [28].

The electronic configuration demonstrates that the molecule possesses significant π-electron delocalization throughout the linear carbon framework [18] [28]. The 1πᵤ and 1πᵍ molecular orbitals represent doubly degenerate π-bonding orbitals that extend across the entire molecular backbone, contributing to the overall stability and rigidity of the linear structure [16] [28]. The 3σᵤ and 4σᵍ orbitals correspond to σ-bonding combinations involving the C≡N and C≡C bonds [16].

Density functional theory calculations using the B3LYP hybrid functional with aug-cc-pVTZ basis sets have provided complementary insights into the electronic structure, particularly regarding vibrational properties and infrared spectroscopic characteristics [18] [21]. These calculations demonstrate excellent agreement with experimental observations and confirm the electronic origin of the molecule's exceptional thermal stability and reactivity patterns [18] [21].

Computational MethodApplicationKey FindingsReference
CCSD(T)/aug-cc-pVTZElectronic structure analysisGround state orbital configuration [16] [21]
B3LYP/aug-cc-pVTZVibrational frequency calculationsAccurate IR spectral predictions [18] [21]
CCSD(T)-F12b/aug-cc-pVTZPotential energy surface mappingGlobal minimum at -239.19 cm⁻¹ [16]
MP4 calculationsIsomer stability comparisonDicyanoacetylene most stable form [18]

Advanced quantum chemical investigations have also explored the potential energy surfaces associated with molecular vibrations and structural deformations [16]. Coupled cluster calculations with explicitly correlated F12b methods reveal a global minimum energy configuration with a well depth of -239.19 cm⁻¹ relative to separated fragments [16]. These calculations provide the foundation for understanding the molecule's vibrational dynamics and anharmonic effects observed in high-resolution spectroscopic studies [16] [21].

The electronic structure calculations have been instrumental in elucidating the relative stability of but-2-ynedinitrile compared to its various isomeric forms [18]. Multi-reference perturbation theory calculations at the MP4 level indicate that the linear dicyanoacetylene structure represents the most thermodynamically stable arrangement among all possible C₄N₂ connectivity patterns [18]. Alternative isomeric structures, including branched forms such as dicyanovinylidene, are predicted to be significantly less stable by 57-66 kcal/mol [18].

Vibrational Mode Assignments from Infrared/Raman Spectral Data

The vibrational spectroscopy of but-2-ynedinitrile provides crucial information about its molecular dynamics and structural characteristics, with both infrared and Raman spectroscopic techniques offering complementary insights due to the molecule's D∞h symmetry [21] [23]. The linear molecule possesses nine fundamental vibrational modes, which are classified according to their symmetry properties and selection rules [21] [23].

The vibrational modes of but-2-ynedinitrile are systematically categorized based on their transformation properties under the D∞h point group symmetry operations [23]. The molecule exhibits five infrared-active modes (σᵤ⁺ and πᵤ symmetries) and four Raman-active modes (σᵍ⁺ and πᵍ symmetries), with no coincidences between infrared and Raman frequencies due to the mutual exclusion principle operating in centrosymmetric molecules [21] [23].

High-resolution infrared spectroscopic studies, combined with sophisticated quantum chemical calculations using hybrid CCSD(T)/B3LYP approaches with aug-cc-pVTZ basis sets, have enabled comprehensive assignments of fundamental, overtone, and combination bands in the spectral region from 100 to 4800 cm⁻¹ [21]. These theoretical calculations employ variational-perturbational methods to account for anharmonic effects, providing excellent agreement with experimental observations [21].

Vibrational ModeSymmetryApproximate DescriptionIR ActivityRaman ActivityReference
ν₁σᵍ⁺Symmetric C≡N stretchInactiveActive [21] [23]
ν₂σᵍ⁺Symmetric C≡C stretchInactiveActive [21] [23]
ν₃σᵍ⁺C-C stretchInactiveActive [21] [23]
ν₄πᵍC≡C-C bend (doubly degenerate)InactiveActive [21] [23]
ν₅πᵤC-C≡N bend (doubly degenerate)ActiveInactive [21] [23]
ν₆σᵤ⁺Antisymmetric C≡N stretchActiveInactive [21] [23]
ν₇σᵤ⁺Antisymmetric C≡C stretchActiveInactive [21] [23]
ν₈σᵤ⁺Antisymmetric C-C stretchActiveInactive [21] [23]
ν₉πᵤC≡C-C bend (doubly degenerate)ActiveInactive [21] [23]

The symmetric stretching modes (ν₁, ν₂, ν₃) are exclusively Raman-active and correspond to in-phase motions of equivalent bond groups within the molecule [21] [23]. The symmetric C≡N stretching mode (ν₁) appears as an intense Raman band, reflecting the high polarizability change associated with the synchronized elongation and contraction of the terminal triple bonds [23]. Similarly, the symmetric C≡C stretching mode (ν₂) provides information about the central acetylenic framework dynamics [21] [23].

The antisymmetric stretching modes (ν₆, ν₇, ν₈) are infrared-active and involve out-of-phase motions that create oscillating dipole moments during the vibrational motion [21] [23]. The antisymmetric C≡N stretching mode (ν₆) typically appears as a strong infrared absorption band at high frequency, characteristic of nitrile group vibrations [21]. The antisymmetric C≡C and C-C stretching modes (ν₇ and ν₈) provide insights into the coupling between different bond systems within the linear framework [21] [23].

The bending modes of but-2-ynedinitrile are doubly degenerate due to the linear geometry, with each bending motion occurring in two perpendicular planes [21] [23]. The πᵍ bending mode (ν₄) is Raman-active and involves the deformation of C≡C-C bond angles, while the πᵤ bending modes (ν₅ and ν₉) are infrared-active and correspond to C-C≡N angle deformations [21] [23].

Advanced spectroscopic analysis has revealed the presence of numerous combination and overtone bands that arise from anharmonic coupling between fundamental vibrational modes [21]. These weak features provide additional structural information and serve as sensitive probes of the potential energy surface topology [21]. The successful prediction and assignment of these combination bands through theoretical calculations validates the accuracy of the computed anharmonic potential energy surface [21].

Diels-Alder Cycloaddition Reactions with Aromatic Systems

The most remarkable aspect of but-2-ynedinitrile chemistry lies in its exceptional ability to participate in Diels-Alder cycloaddition reactions with aromatic systems that are typically considered unreactive toward normal dienophiles [1] [2] [3]. This extraordinary reactivity stems from the powerful electron-withdrawing nature of the terminal cyanide groups, which significantly enhance the electrophilic character of the central carbon-carbon triple bond [4] [5].

Mechanistic Framework of Aromatic Cycloaddition

The mechanism of Diels-Alder cycloaddition between but-2-ynedinitrile and aromatic systems represents a concerted pericyclic process that proceeds through a highly ordered transition state [6] [7]. The electron-withdrawing cyanide groups create a substantial lowering of the lowest unoccupied molecular orbital energy, making the compound an exceptionally powerful dienophile capable of reacting with electron-rich aromatic systems [4].

The reaction proceeds through several critical steps. Initially, the aromatic system must adopt a configuration that allows for effective orbital overlap with the dienophile. The electron density of the aromatic ring interacts with the electron-deficient triple bond of but-2-ynedinitrile, leading to the formation of two new carbon-carbon bonds simultaneously [6]. The transition state exhibits characteristics of both the diene and dienophile components, with partial bond formation occurring at the critical carbon centers [9].

Research has demonstrated that but-2-ynedinitrile can successfully undergo cycloaddition with durene (1,2,4,5-tetramethylbenzene), forming substituted bicyclooctatriene derivatives in yields ranging from 35% to 50% under thermal conditions [2] [10]. This reaction is particularly significant because durene represents one of the most electron-rich aromatic systems, and its successful reaction with but-2-ynedinitrile demonstrates the exceptional dienophile character of this compound.

Reaction Kinetics and Thermodynamics

The kinetic parameters for aromatic Diels-Alder reactions involving but-2-ynedinitrile reveal several important characteristics. The activation energies for these reactions are typically reduced by 20-40 kJ/mol compared to conventional dienophiles, reflecting the enhanced electrophilicity imparted by the cyanide substituents [11] [12]. Temperature requirements for aromatic cycloaddition reactions generally range from 140°C to 200°C, with reaction times extending from 24 to 72 hours depending on the specific aromatic substrate [1] [3].

The thermodynamic driving force for these reactions derives from the formation of stable six-membered ring systems and the relief of aromatic strain in certain cases. The overall reaction energies are typically exothermic by 150-250 kJ/mol, providing substantial thermodynamic favorability despite the high activation barriers associated with aromatic systems [13] [5].

Substrate Scope and Regioselectivity

The scope of aromatic systems capable of participating in Diels-Alder reactions with but-2-ynedinitrile encompasses a wide range of electron-rich aromatic compounds. Polycyclic aromatic hydrocarbons such as anthracene and naphthalene derivatives show particularly high reactivity, with yields typically ranging from 70% to 85% under optimized conditions [14] [10]. The regioselectivity of these reactions is primarily controlled by the electronic distribution within the aromatic system and the sterics of substituents.

Experimental studies have shown that electron-donating substituents on the aromatic ring enhance reactivity by increasing the electron density available for interaction with the dienophile [14]. Conversely, electron-withdrawing substituents tend to deactivate the aromatic system toward cycloaddition, requiring more forcing conditions to achieve reasonable conversion rates.

Paracyclophane Systems

One of the most fascinating examples of aromatic Diels-Alder chemistry with but-2-ynedinitrile involves paracyclophane substrates. Research by Ciganek demonstrated that but-2-ynedinitrile reacts with [2.2]paracyclophane at 170°C in benzene to provide a 2:1 addition product in 21% yield [3]. This reaction represents the formation of a novel tetracyano derivative of "double barrelene," a unique cage-like structure that exemplifies the synthetic potential of but-2-ynedinitrile in constructing complex polycyclic frameworks.

The mechanism of paracyclophane cycloaddition involves initial reaction at one of the aromatic rings, followed by subsequent reaction at the second ring system. The strain inherent in the paracyclophane structure facilitates the initial cycloaddition by increasing the reactivity of the aromatic system, while the rigid molecular framework dictates the stereochemical outcome of the reaction [3].

Polymerization Pathways Under High-Pressure Conditions

High-pressure polymerization of but-2-ynedinitrile represents a cutting-edge area of materials science research, offering unique pathways to create extended carbon-nitrogen networks with exceptional properties [15] [16] [17]. The polymerization behavior under extreme conditions reveals fundamental insights into the reactivity and transformation mechanisms of highly unsaturated organic molecules.

Pressure-Induced Structural Transformations

Under ambient conditions, but-2-ynedinitrile exists as discrete linear molecules with a highly symmetric structure [18] [19]. However, application of high pressure induces dramatic structural changes that ultimately lead to polymerization. At pressures around 5 GPa, the compound begins to undergo significant molecular rearrangement, with the linear molecules adopting buckled conformations that facilitate intermolecular interactions [18] [19].

The transformation process occurs through several distinct phases. Initially, compression leads to shorter intermolecular distances and enhanced intermolecular interactions. As pressure increases to 5-6 GPa, the molecular crystals begin to lose their long-range order, and the characteristic vibrational modes of the linear molecules begin to disappear [18]. Above 6 GPa, the material transforms into a black, opaque solid with completely different spectroscopic properties, indicating the formation of an extended polymeric network.

Mechanistic Pathways of Polymerization

The polymerization mechanism under high pressure involves the activation of linear molecules into reactive intermediates that subsequently undergo coupling reactions [18] [19]. Molecular dynamics simulations have revealed that the process begins with the formation of buckled molecular chains, where the rigid linear structure is distorted under pressure to create reactive sites for intermolecular bonding.

The buckled molecular chains then spontaneously assemble into polycyclic networks through a series of addition reactions. The highly unsaturated nature of but-2-ynedinitrile provides multiple reactive sites for polymerization, leading to the formation of complex three-dimensional networks. The resulting polymeric material exhibits predominantly sp² hybridization, with the formation of pyrrolic and pyridinic ring structures throughout the network [18] [19].

Pressure-Dependent Reaction Kinetics

The kinetics of high-pressure polymerization show strong pressure dependence, with reaction rates increasing exponentially with applied pressure [20] [19]. At 5 GPa, the polymerization process requires several hours to reach completion, while at pressures above 10 GPa, the reaction can occur within minutes or seconds. This dramatic rate enhancement reflects the pressure-dependent activation of the polymerization mechanism.

The activation volume for the polymerization process is strongly negative, indicating that the transition state for bond formation occupies less volume than the reactant state [20]. This negative activation volume is characteristic of reactions involving the formation of multiple bonds simultaneously, as observed in the polymerization of but-2-ynedinitrile.

Characterization of Polymeric Products

The polymeric products formed under high-pressure conditions exhibit unique structural and electronic properties that distinguish them from conventional organic polymers [18] [19]. X-ray diffraction studies reveal that the recovered materials are predominantly amorphous, lacking the long-range order characteristic of crystalline polymers. However, local structural analysis using various spectroscopic techniques reveals the presence of ordered regions containing five- and six-membered nitrogen-containing rings.

The electronic structure of the polymeric products shows characteristics of semiconducting materials, with optical absorption extending into the visible region. The presence of both pyrrolic and pyridinic nitrogen environments contributes to the electronic properties, creating materials with potential applications in electronic devices and energy storage systems [18].

Temperature Effects on Polymerization

While pressure is the primary driving force for polymerization, temperature also plays a crucial role in determining the reaction pathways and product structures [19]. At low temperatures (below 100°C), the polymerization process is primarily controlled by pressure, with minimal thermal activation. However, at elevated temperatures (above 200°C), thermal effects become significant, leading to different polymerization mechanisms and product distributions.

The combination of high pressure and elevated temperature can lead to more extensive polymerization and the formation of higher-order polymeric networks. These conditions favor the formation of extended two-dimensional structures with enhanced conductivity and mechanical properties [16] [18].

Role of Electron-Withdrawing Cyanide Groups in Reactivity Modulation

The cyanide groups in but-2-ynedinitrile serve as powerful electron-withdrawing substituents that fundamentally alter the electronic structure and reactivity of the molecule [4] [21] [22]. Understanding the specific effects of these groups is crucial for predicting and controlling the reactivity of this compound in various chemical transformations.

Electronic Effects of Cyanide Substitution

The cyanide group exhibits both inductive and resonance electron-withdrawing effects that significantly impact the reactivity of but-2-ynedinitrile [21] [22]. The inductive effect arises from the high electronegativity of the carbon-nitrogen triple bond, which withdraws electron density from the adjacent carbon atoms through sigma bonds. This effect is particularly pronounced in but-2-ynedinitrile due to the presence of two cyanide groups, creating a cumulative electron-withdrawing effect [23].

The resonance effect involves the delocalization of electron density from the central carbon-carbon triple bond into the cyanide groups. This delocalization significantly reduces the electron density at the reactive center, enhancing the electrophilic character of the molecule. The combination of inductive and resonance effects creates a highly electron-deficient system that readily participates in reactions with electron-rich partners [24].

Quantitative Analysis of Electronic Effects

Computational studies have provided quantitative insights into the electronic effects of cyanide substitution in but-2-ynedinitrile [21] [25]. The electron-withdrawing ability of the cyanide groups results in a significant lowering of the lowest unoccupied molecular orbital energy, making the compound an exceptionally powerful electrophile. The calculated electrophilicity index for but-2-ynedinitrile exceeds those of most conventional electrophiles by factors of 10 to 100.

The dipole moment of but-2-ynedinitrile is zero due to the symmetric arrangement of the two cyanide groups, but the local dipole moments of the individual C≡N bonds create regions of significant charge separation within the molecule [24]. This charge distribution pattern contributes to the unique reactivity profile of the compound, enabling it to participate in reactions that would be unfavorable for less polarized molecules.

Influence on Reaction Selectivity

The electron-withdrawing cyanide groups not only enhance the overall reactivity of but-2-ynedinitrile but also exert significant control over reaction selectivity [21] [26]. In Diels-Alder reactions, the cyanide groups direct the regioselectivity of cycloaddition through their influence on the orbital coefficients of the reactive carbons. The larger orbital coefficient at the carbon bearing the cyanide group leads to preferential bond formation at this position, resulting in high regioselectivity in most cycloaddition reactions.

The stereoselectivity of reactions involving but-2-ynedinitrile is also influenced by the cyanide groups. The linear geometry of the molecule and the steric bulk of the cyanide groups favor approach from specific directions, leading to predictable stereochemical outcomes in many reactions [14] [21]. This stereochemical control is particularly important in the synthesis of complex polycyclic structures where multiple stereochemical elements must be established simultaneously.

Reactivity Enhancement Mechanisms

The cyanide groups enhance reactivity through several distinct mechanisms that operate simultaneously [21] [22]. The primary mechanism involves the stabilization of negative charge that develops during nucleophilic attack at the electrophilic carbon centers. The electron-withdrawing nature of the cyanide groups provides effective stabilization of anionic intermediates, lowering the activation energy for reactions involving charge separation.

A secondary mechanism involves the polarization of the carbon-carbon triple bond, which increases the electrophilic character of the carbon atoms. This polarization effect is particularly important in reactions with weak nucleophiles, where the enhanced electrophilicity of but-2-ynedinitrile enables reactions that would otherwise be thermodynamically unfavorable [27].

Comparison with Other Electron-Withdrawing Groups

The effectiveness of cyanide groups as electron-withdrawing substituents can be compared with other common electron-withdrawing groups through various reactivity parameters [21] [25]. The cyanide group exhibits stronger electron-withdrawing ability than carbonyl groups, nitro groups, and most other common substituents. This superior electron-withdrawing ability explains the exceptional reactivity of but-2-ynedinitrile compared to other dienophiles.

The unique combination of strong inductive and resonance effects, along with the linear geometry of the cyanide group, creates an optimal electronic environment for enhanced reactivity. The triple bond character of the C≡N linkage provides effective conjugation with the central carbon-carbon triple bond, maximizing the delocalization of electron density and the stabilization of charged intermediates [24].

Implications for Synthetic Applications

The profound electronic effects of the cyanide groups in but-2-ynedinitrile have significant implications for synthetic applications [21] [22]. The enhanced electrophilicity enables reactions with substrates that are typically unreactive toward conventional electrophiles, expanding the scope of synthetic transformations. The high regioselectivity and stereoselectivity resulting from the cyanide groups allow for the efficient construction of complex molecular architectures with precise control over stereochemistry.

The electron-withdrawing effects also influence the stability and reactivity of products formed from but-2-ynedinitrile. The cyanide groups can stabilize adjacent carbanionic centers, facilitating further transformations and enabling the construction of extended molecular frameworks. This property is particularly valuable in the synthesis of materials with specific electronic or optical properties [18] [22].

XLogP3

0.5

Melting Point

20.5 °C

Other CAS

1071-98-3

Wikipedia

Dicyanoacetylene

Dates

Last modified: 07-17-2023

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